molecular formula C11H14N2O2 B11731122 (E)-N-({3-[(E)-(hydroxyimino)methyl]-2,4,6-trimethylphenyl}methylidene)hydroxylamine

(E)-N-({3-[(E)-(hydroxyimino)methyl]-2,4,6-trimethylphenyl}methylidene)hydroxylamine

Cat. No.: B11731122
M. Wt: 206.24 g/mol
InChI Key: FYLWOGBAOLEELA-VFWKFLPVSA-N
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Description

(E)-N-({3-[(E)-(Hydroxyimino)methyl]-2,4,6-trimethylphenyl}methylidene)hydroxylamine is a complex oxime-hydroxylamine derivative characterized by a 2,4,6-trimethylphenyl core functionalized with hydroxyimino and methylidene hydroxylamine groups. The electron-donating methyl groups on the aromatic ring and the chelating oxime-hydroxylamine moieties suggest utility in metal-ligand interactions or polymer synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-({3-[(E)-(hydroxyimino)methyl]-2,4,6-trimethylphenyl}methylidene)hydroxylamine typically involves the condensation of 3-(hydroxyimino)methyl-2,4,6-trimethylbenzaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-({3-[(E)-(hydroxyimino)methyl]-2,4,6-trimethylphenyl}methylidene)hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines, often under basic or acidic conditions to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-({3-[(E)-(hydroxyimino)methyl]-2,4,6-trimethylphenyl}methylidene)hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-({3-[(E)-(hydroxyimino)methyl]-2,4,6-trimethylphenyl}methylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s reactive functional groups allow it to form covalent bonds with specific amino acid residues in proteins, thereby inhibiting their activity. This can affect various biochemical pathways and cellular processes, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s oxime-hydroxylamine functionality distinguishes it from other nitrogen-containing aromatic derivatives. Below is a comparative analysis with two structurally related compounds from the evidence:

Compound Key Functional Groups Substituents Configuration
(E)-N-({3-[(E)-(Hydroxyimino)methyl]-2,4,6-TMP}methylidene)hydroxylamine Oxime, hydroxylamine, aromatic methyl 2,4,6-Trimethylphenyl (electron-donating) (E)-stereochemistry
3-Chloro-N-phenyl-phthalimide () Phthalimide, chloro, phenyl Chloro (electron-withdrawing), phenyl Planar imide ring
N-(2,6-Dichloro-4-TFM)phenyl-N’-(1-phenyl-ethylidene)hydrazine () Hydrazine, trifluoromethyl, dichloro CF₃, Cl (strongly electron-withdrawing) Ethylidene hydrazine linkage

Key Observations :

  • Electronic Effects : The target compound’s methyl groups enhance electron density on the aromatic ring, contrasting with the electron-withdrawing Cl and CF₃ groups in and . This difference impacts reactivity in electrophilic substitution or metal coordination.
  • Functional Groups : Oximes and hydroxylamines (target) are stronger chelators than phthalimides () or hydrazines (), suggesting superior metal-binding capacity .

Comparison :

  • The target compound may require milder conditions due to steric hindrance from methyl groups, unlike the harsh reflux conditions in .

Critical Differences :

  • The target compound’s methyl groups may reduce solubility compared to halogenated analogs but improve thermal stability in polymers.
  • Unlike ’s phthalimide (used in high-performance polymers), the target’s oxime-hydroxylamine structure is more suited for dynamic covalent chemistry or metal-organic frameworks (MOFs).

Biological Activity

(E)-N-({3-[(E)-(hydroxyimino)methyl]-2,4,6-trimethylphenyl}methylidene)hydroxylamine is a complex organic compound notable for its unique structural features, which include a hydroxylamine functional group and a hydroxyimino moiety. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound's structure can be described as having:

  • A central carbon atom bonded to a hydroxylamine group.
  • An imine linkage.
  • A substituted aromatic ring featuring multiple methyl groups.

These characteristics contribute to its chemical reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar hydroxylamine and hydroxyimino functionalities often exhibit antimicrobial properties . For instance, hydroxylamines have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar capabilities.

Antiproliferative Effects

Studies on related compounds, such as benzopsoralens with hydroxymethyl or diethylaminomethyl groups, demonstrated significant antiproliferative effects in mammalian cells. These effects were attributed to the inhibition of topoisomerase II, an important enzyme in DNA replication and repair processes. The potential for this compound to exhibit similar mechanisms warrants further investigation .

Enzyme Interaction Studies

Interaction studies involving this compound typically focus on its binding affinities with biological targets such as enzymes or receptors. Techniques such as molecular docking and surface plasmon resonance can elucidate these interactions, which are crucial for understanding the pharmacodynamics and therapeutic uses of the compound.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, primarily involving condensation reactions. Key steps include:

  • Formation of the hydroxyimino group from suitable precursors.
  • Condensation with 2,4,6-trimethylphenyl derivatives.
  • Purification and characterization of the final product.

These methods highlight the versatility in synthesizing compounds with similar functionalities and potential applications in medicinal chemistry.

Comparative Analysis

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological ActivityUniqueness
HydroxylamineSimple amine structureAntimicrobial propertiesBasic structure compared to complex derivatives
2-HydroxybenzaldehydeAromatic aldehydeAntioxidant activityLacks hydroxyimino group
3-Hydroxy-N-(4-methoxyphenyl)propanamideContains amide linkageAnti-inflammatory effectsAmide functionality adds different reactivity
N-(Hydroxyimino)acetophenoneSimilar hydroxyimino structurePotential anticancer activityAcetophenone backbone alters reactivity

This table illustrates how this compound stands out due to its specific functional groups and potential for diverse biological interactions.

Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of various hydroxymethyl-substituted benzopsoralens on mammalian cell lines. The results indicated that these compounds inhibited cell growth significantly through topoisomerase II inhibition. While not directly studying this compound, it suggests a pathway for future research into its antiproliferative potential .

Study 2: Enzyme Binding Affinities

Another study utilized molecular docking techniques to analyze the binding affinities of hydroxylamine derivatives with specific enzyme targets. The findings indicated promising interactions that could lead to therapeutic applications in treating diseases linked to enzyme dysfunctions.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(NZ)-N-[[3-[(Z)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methylidene]hydroxylamine

InChI

InChI=1S/C11H14N2O2/c1-7-4-8(2)11(6-13-15)9(3)10(7)5-12-14/h4-6,14-15H,1-3H3/b12-5-,13-6-

InChI Key

FYLWOGBAOLEELA-VFWKFLPVSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1/C=N\O)C)/C=N\O)C

Canonical SMILES

CC1=CC(=C(C(=C1C=NO)C)C=NO)C

Origin of Product

United States

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